molecular formula C11H7Cl2NO B15227396 6-Chloro-3-(chloromethyl)-4H-indeno[2,1-d]isoxazole

6-Chloro-3-(chloromethyl)-4H-indeno[2,1-d]isoxazole

Cat. No.: B15227396
M. Wt: 240.08 g/mol
InChI Key: AUFQWTRQDCRGHG-UHFFFAOYSA-N
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Description

6-Chloro-3-(chloromethyl)-4H-indeno[2,1-d]isoxazole is a heterocyclic compound that features a unique fusion of indene and isoxazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both chlorine and isoxazole moieties in its structure imparts unique chemical properties that can be exploited in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(chloromethyl)-4H-indeno[2,1-d]isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloroindanone with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring. The chloromethyl group can be introduced via chloromethylation reactions using formaldehyde and hydrochloric acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(chloromethyl)-4H-indeno[2,1-d]isoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the chlorine atoms.

    Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted derivatives with functional groups like amines or thiols.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of dechlorinated or partially reduced derivatives.

Scientific Research Applications

6-Chloro-3-(chloromethyl)-4H-indeno[2,1-d]isoxazole has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.

    Material Science: Employed in the synthesis of novel polymers and materials with unique electronic properties.

    Chemical Biology: Utilized in the study of enzyme inhibitors and receptor modulators.

    Industrial Chemistry: Applied in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(chloromethyl)-4H-indeno[2,1-d]isoxazole involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-(chloromethyl)-4H-indeno[2,1-d]isoxazole: Unique due to the presence of both chlorine and isoxazole moieties.

    6-Chloro-3-(methyl)-4H-indeno[2,1-d]isoxazole: Lacks the chloromethyl group, resulting in different reactivity.

    3-(Chloromethyl)-4H-indeno[2,1-d]isoxazole: Lacks the chlorine atom on the indene ring, affecting its chemical properties.

Uniqueness

The combination of chlorine atoms and the isoxazole ring in this compound imparts unique reactivity and potential for diverse applications. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C11H7Cl2NO

Molecular Weight

240.08 g/mol

IUPAC Name

6-chloro-3-(chloromethyl)-4H-indeno[2,1-d][1,2]oxazole

InChI

InChI=1S/C11H7Cl2NO/c12-5-10-9-4-6-3-7(13)1-2-8(6)11(9)15-14-10/h1-3H,4-5H2

InChI Key

AUFQWTRQDCRGHG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)C3=C1C(=NO3)CCl

Origin of Product

United States

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